molecular formula C14H22N4O3 B5673232 1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide

1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B5673232
M. Wt: 294.35 g/mol
InChI Key: NBANTAKNAKLZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds containing the 1,2,4-oxadiazol and piperidine groups are of significant interest due to their diverse biological activities. These structures serve as a cornerstone for synthesizing various derivatives with potential applications across different fields, including material science and pharmacology. The focus on these compounds stems from their structural versatility and the ability to modulate their properties through chemical modifications.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazol and piperidine derivatives typically involves multi-step organic reactions. For instance, the synthesis can start with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which is further transformed into the desired oxadiazole derivatives through subsequent reactions involving hydrazides and thiols (Khalid et al., 2016). This example illustrates the general approach to constructing complex molecules featuring oxadiazol and piperidine scaffolds.

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various spectroscopic techniques, including 1H-NMR, IR, and mass spectral data. For example, the structural characterization of similar compounds has been confirmed through comprehensive spectral analysis, providing insights into the molecular features critical for their biological activities (Khalid et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-oxadiazol and piperidine derivatives are diverse, depending on the functional groups present. These compounds can participate in various organic reactions, including nucleophilic substitution and condensation reactions, to yield a wide range of derivatives with different chemical properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are determined through experimental techniques. For instance, X-ray diffraction studies provide detailed information on the crystal structure, offering insights into the intermolecular interactions that influence the compound's physical properties (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-3-11-16-12(21-17-11)7-8-15-14(20)10-5-6-13(19)18(4-2)9-10/h10H,3-9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANTAKNAKLZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CCNC(=O)C2CCC(=O)N(C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.